molecular formula C27H26N6O B2863851 N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-07-4

N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2863851
CAS RN: 955305-07-4
M. Wt: 450.546
InChI Key: TXLAQUOMYRDJDH-UHFFFAOYSA-N
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Description

“N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have demonstrated various biological activities and are significant in the pathophysiology of diseases .


Synthesis Analysis

The synthesis of such compounds often involves reactions like the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Molecular Structure Analysis

The molecular structure of this compound is likely to contain a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .


Chemical Reactions Analysis

The Dimroth rearrangement is a common reaction involved in the synthesis of such compounds . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their heterocyclic structure. For example, pyrimidine and its derivatives have been isolated from the nucleic acid hydrolyses and are much weaker bases than pyridine and soluble in water .

Scientific Research Applications

Antitumor Activity

This compound has been studied for its potential antitumor activity . A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized. The anti-proliferative activities of these compounds were evaluated against human breast cancer cells .

CDK6 Inhibitors

The compound has been identified as a potential inhibitor of Cyclin-dependent kinase 6 (CDK6) . CDK6 is a protein kinase that plays a crucial role in cell cycle regulation and is considered a promising target for cancer treatment .

EGFR Inhibitors

There is also research indicating that this compound could be used as an Epidermal Growth Factor Receptor (EGFR) inhibitor . EGFR is a protein that helps cells grow and divide. When this protein is overactive, it can lead to cancer. Therefore, inhibiting EGFR can be a strategy for treating cancer .

Synthesis Methods

The compound is part of a class of chemicals that have been studied for their synthesis methods . Understanding how to synthesize these compounds can help in the production of new drugs .

Reactivity Study

The reactivity of the substituents linked to the ring carbon and nitrogen atoms of this compound has been studied . This information can be useful in predicting how the compound will behave in different environments or when combined with other substances .

Biological Applications

The compound has been studied for its potential biological applications . While the specific applications are not detailed in the source, this suggests that the compound could have a variety of uses in biological research .

Future Directions

The future directions in the research of such compounds could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in therapeutic areas .

properties

IUPAC Name

4-N-(4-ethoxyphenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O/c1-2-34-23-15-13-21(14-16-23)30-25-24-19-29-33(22-11-7-4-8-12-22)26(24)32-27(31-25)28-18-17-20-9-5-3-6-10-20/h3-16,19H,2,17-18H2,1H3,(H2,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLAQUOMYRDJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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